3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride
Overview
Description
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be key to its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structure .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects . These effects suggest that the compound could have a significant impact on cellular processes.
Action Environment
The chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Benzothiazole: Another thiazole derivative with diverse biological activities.
2-Aminothiazole: Known for its antimicrobial properties
Uniqueness
3-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-1-ol dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c1-7-5-10-8(12-7)6-9-3-2-4-11/h5,9,11H,2-4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGIJNNGJDHTFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CNCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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